molecular formula C3H2O2 B12547467 3-Hydroxyprop-2-ynal CAS No. 148305-40-2

3-Hydroxyprop-2-ynal

Cat. No.: B12547467
CAS No.: 148305-40-2
M. Wt: 70.05 g/mol
InChI Key: NHROPRRDILPPOO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxyprop-2-ynal can be synthesized through several methods. One common approach involves the oxidation of propargyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar oxidation processes. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyprop-2-ynal undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form 3-hydroxypropionic acid.

    Reduction: Reduction of the aldehyde group can yield 3-hydroxypropanol.

    Substitution: The alkyne group can participate in nucleophilic addition reactions, such as the addition of Grignard reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include PCC and Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction.

    Substitution: Grignard reagents like methylmagnesium bromide (CH₃MgBr) can be used for nucleophilic addition.

Major Products Formed:

    Oxidation: 3-Hydroxypropionic acid.

    Reduction: 3-Hydroxypropanol.

    Substitution: Various substituted propargyl alcohols.

Scientific Research Applications

3-Hydroxyprop-2-ynal has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential as a precursor for biologically active compounds is ongoing.

    Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Hydroxyprop-2-ynal involves its reactivity as an electrophilic aldehyde and alkyne. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon or the alkyne carbon. This reactivity makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Propiolaldehyde: Similar to 3-Hydroxyprop-2-ynal but lacks the hydroxyl group.

    3-Hydroxypropionic acid: The oxidized form of this compound.

    3-Hydroxypropanol: The reduced form of this compound.

Uniqueness: this compound is unique due to the presence of both an alkyne and an aldehyde functional group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various research and industrial applications.

Properties

CAS No.

148305-40-2

Molecular Formula

C3H2O2

Molecular Weight

70.05 g/mol

IUPAC Name

3-hydroxyprop-2-ynal

InChI

InChI=1S/C3H2O2/c4-2-1-3-5/h2,5H

InChI Key

NHROPRRDILPPOO-UHFFFAOYSA-N

Canonical SMILES

C(=O)C#CO

Origin of Product

United States

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